N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-14(12-3-9-19-10-12)16-11-15(4-6-18-7-5-15)13-2-1-8-20-13/h1-3,8-10H,4-7,11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUNTFMIQQHJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CSC=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-Methyltetrahydro-2H-pyran-4-ol
The synthesis begins with 4-methyltetrahydro-2H-pyran-4-ol (1), which undergoes bromination at the methyl group using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60–80°C. This step yields 4-(bromomethyl)tetrahydro-2H-pyran-4-ol (2), a critical intermediate for subsequent functionalization.
Reaction Conditions :
Protection of the Hydroxyl Group
To prevent unwanted side reactions during coupling, the hydroxyl group in 2 is protected as a tert-butyldimethylsilyl (TBS) ether . Treatment with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (DCM) affords 4-(bromomethyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydro-2H-pyran (3).
Introduction of the Thiophen-2-yl Group
Suzuki-Miyaura Coupling
Compound 3 undergoes a Suzuki-Miyaura cross-coupling with thiophen-2-ylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and potassium carbonate (K₂CO₃) in toluene at 80–100°C. This step introduces the thiophen-2-yl group at the 4-position of the tetrahydropyran, yielding 4-((tert-butyldimethylsilyl)oxy)-4-(thiophen-2-yl)tetrahydro-2H-pyran (4).
Optimization Notes :
Deprotection of the Silyl Ether
The TBS group in 4 is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to regenerate the hydroxyl group, forming 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ol (5).
Conversion of Alcohol to Amine
Mesylation of the Hydroxyl Group
Compound 5 is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in DCM at 0–5°C to form the mesylate 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl methanesulfonate (6).
Azide Substitution
The mesylate 6 reacts with sodium azide (NaN₃) in DMF at 50–60°C to yield 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl azide (7).
Reduction to Primary Amine
The azide 7 is reduced to the primary amine 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine (8) using hydrogen gas and palladium on carbon (Pd/C) in methanol at room temperature.
Alternative : Staudinger reaction with triphenylphosphine (PPh₃) followed by hydrolysis.
Amide Bond Formation
Activation of Thiophene-3-carboxylic Acid
Thiophene-3-carboxylic acid (9) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM to form the reactive O-acylisourea intermediate .
Coupling with Methylamine
The activated acid reacts with amine 8 in the presence of N,N-diisopropylethylamine (DIPEA) to form N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide (10).
Reaction Conditions :
- Solvent: DCM or THF.
- Temperature: 0°C to room temperature.
- Yield: 65–75%.
Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
- Purity: ≥98% (C18 column, acetonitrile/water gradient).
Process Optimization and Challenges
Key Challenges
- Regioselectivity in Suzuki coupling : Ensuring exclusive coupling at the 4-position of the tetrahydropyran.
- Stability of intermediates : The azide intermediate (7) is sensitive to light and heat.
- Amine racemization : Minimizing racemization during amide coupling by maintaining low temperatures.
Chemical Reactions Analysis
Types of Reactions
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiophene derivatives, including N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide, exhibit significant antibacterial properties. In vitro studies have shown effective inhibition against various strains, including:
- Escherichia coli (ESBL-producing)
- Staphylococcus aureus
The mechanism of action involves binding interactions with bacterial proteins, suggesting a promising avenue for developing new antibiotics .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions characterized by chronic inflammation, providing a potential therapeutic pathway for inflammatory diseases.
Antioxidant Activity
This compound has demonstrated radical scavenging capabilities, indicating its potential as an antioxidant agent. Studies using the DPPH method have shown high scavenging percentages, which are beneficial in reducing oxidative stress associated with various diseases .
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial efficacy of thiophene derivatives against Candida albicans. Results indicated that structural modifications significantly enhanced antifungal activity, reducing adherence and biofilm formation, thereby optimizing the biological activity for antifungal applications.
Case Study 2: Anticancer Activity
Another investigation focused on a structurally similar compound's effects on human liver cancer cells. The findings revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction, indicating potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various biological targets, such as enzymes and receptors, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Research Findings and Data Analysis
Structural Insights
While crystallographic data for the target compound are absent in the provided evidence, SHELX software (widely used for small-molecule refinement) is a standard tool for determining such structures. For example, SHELXL could refine bond lengths and angles between the THP core and thiophene substituents, critical for understanding conformational flexibility.
Pharmacological Hypotheses
- Thiophene vs. Aminophenyl: Thiophene rings in the target compound may engage in sulfur-mediated interactions (e.g., with cysteine residues in enzymes), unlike the hydrogen-bonding capability of the aminophenyl group in the analog.
- Bioavailability : The THP core in both compounds likely improves metabolic stability, but the target compound’s bulkier substituents could reduce oral absorption compared to the simpler analog.
Limitations in Evidence
- No direct pharmacological or pharmacokinetic data are available for the target compound.
Biological Activity
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a thiophene ring , a tetrahydro-2H-pyran moiety , and a carboxamide functional group . These components contribute to its interaction with various biological targets, enhancing its therapeutic potential.
| Property | Details |
|---|---|
| CAS Number | 1203287-51-7 |
| Molecular Formula | C19H23NO2S |
| Molecular Weight | 329.5 g/mol |
The mechanism of action for this compound involves the interaction of the thiophene ring with various enzymes and receptors. This interaction can modulate their activity, leading to observed biological effects, such as:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting bacterial growth.
- Anti-inflammatory Effects : The presence of the thiophene ring may contribute to anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The compound may exhibit radical scavenging capabilities, which are beneficial in reducing oxidative stress.
Biological Activity Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Antibacterial Efficacy : Research indicates that thiophene derivatives possess significant antibacterial properties against various strains, including ESBL-producing E. coli. The binding interactions between these compounds and bacterial proteins suggest a promising avenue for developing new antibiotics .
- Inhibition of DNA Gyrase B : In silico studies have demonstrated that certain thiophene derivatives can inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication. This inhibition could lead to effective treatments against antibiotic-resistant bacteria .
- Antioxidant Properties : Compounds similar to N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-y)methyl)thiophene-3-carboxamide have shown high DPPH scavenging percentages, indicating strong antioxidant activity .
Study on Antimicrobial Activity
A study on thiophene derivatives reported Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacteria, highlighting their potential as broad-spectrum antimicrobial agents .
Study on Anti-inflammatory Effects
In another investigation, compounds with similar structures exhibited significant membrane stabilization in human red blood cells (HRBC), suggesting potential anti-inflammatory effects with stabilization percentages ranging from 86.70% to 99.25% .
Q & A
Q. Q1. What are the key considerations for synthesizing N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide, and how do reaction conditions influence yield?
A1. Synthesis typically involves multi-step coupling reactions, starting with the preparation of tetrahydro-2H-pyran and thiophene-3-carboxylic acid intermediates. Critical steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the tetrahydro-2H-pyran and thiophene moieties. Solvent choice (e.g., DMF or dichloromethane) and temperature (20–40°C) significantly impact reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the final product. Yields often range from 40–65% depending on steric hindrance from the tetrahydro-2H-pyran ring .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
A2. Standard analytical workflows include:
- NMR spectroscopy : Confirm the presence of thiophene protons (δ 6.5–7.5 ppm) and tetrahydropyran methylene groups (δ 1.5–3.0 ppm). Compare with reference spectra of analogous carboxamides .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C₁₆H₁₈N₂O₂S₂: ~358.07) .
- HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. Q3. What strategies can resolve contradictions in reported biological activities of structurally similar carboxamides?
A3. Discrepancies often arise from differences in assay conditions or substituent effects. To address this:
- Structure-activity relationship (SAR) studies : Systematically modify substituents on the tetrahydro-2H-pyran or thiophene rings and compare bioactivity profiles (e.g., IC₅₀ values in enzyme inhibition assays) .
- Computational modeling : Perform molecular docking to predict binding affinities to targets like kinases or GPCRs, using software such as AutoDock Vina. Validate predictions with in vitro assays .
- Meta-analysis : Cross-reference data from PubChem and peer-reviewed studies to identify trends (e.g., electron-withdrawing groups on thiophene enhancing activity) .
Q. Q4. How can researchers design experiments to probe the metabolic stability of this compound?
A4. Key methodologies include:
- In vitro microsomal assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
- CYP450 inhibition screening : Use fluorometric assays to assess interactions with CYP3A4/2D6, which are critical for predicting drug-drug interactions .
- Stability under physiological conditions : Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to identify degradation products .
Q. Q5. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?
A5. Challenges include conformational flexibility from the tetrahydro-2H-pyran ring and poor crystal lattice formation. Solutions:
- Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize the structure .
- Vapor diffusion : Use tert-butyl alcohol/water mixtures in hanging-drop setups to slow crystallization .
- Low-temperature data collection : Reduce thermal motion by collecting data at 100 K .
Methodological Guidance for Data Interpretation
Q. Q6. How should researchers analyze conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound?
A6. Contradictions may arise from dynamic conformational changes or impurities. Steps for resolution:
- Variable-temperature NMR : Acquire spectra at 25°C and −40°C to identify temperature-dependent splitting caused by ring puckering in the tetrahydro-2H-pyran moiety .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
- Spiking experiments : Add a pure reference standard to confirm peak identity .
Q. Q7. What computational tools are recommended for predicting the physicochemical properties of this compound?
A7. Leverage the following:
- LogP and solubility : Use SwissADME or MarvinSketch to estimate partition coefficients and aqueous solubility, critical for bioavailability .
- pKa prediction : ADMET Predictor or ACD/Labs to identify ionizable groups (e.g., carboxamide NH) .
- Conformational analysis : Gaussian 16 for DFT calculations to determine the lowest-energy conformation of the tetrahydro-2H-pyran ring .
Notes on Evidence Limitations
- The provided evidence lacks direct studies on the exact compound. Answers extrapolate from structurally related carboxamides (e.g., thiophene-tetrahydropyran hybrids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
